2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches and Characterization Techniques
Various indole derivatives, including those related to 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, have been synthesized using different techniques. For example, compounds containing indole, azetidine, and oxadiazole moieties have been synthesized through condensation reactions, Claisen–Schmidt condensation, and reactions involving chloroacetyl chloride and monochloroacetyl chloride. The structures of these synthesized compounds were characterized using IR, NMR, Mass, and elemental analysis (Sreeramulu & Ashokgajapathiraju, 2014), (Gopi, Sastry, & Dhanaraju, 2016), (Nagarapu & Pingili, 2014).
Biological and Chemical Activities
Antimicrobial and Antifungal Activities
Indole derivatives have been reported to exhibit significant antimicrobial and antifungal activities. Research has demonstrated that these compounds, when synthesized and characterized, showed promising results against various strains of bacteria and fungi. The effectiveness of these compounds was often compared to standard drugs, indicating their potential in therapeutic applications (Verma, Saundane, & Meti, 2019), (Salundane & Mathada, 2015), (Patel & Patel, 2017).
Antioxidant Properties
Some indole derivatives have been found to possess strong antioxidant properties. The radical scavenging capabilities of these compounds were evaluated, with some showing remarkable activities at low concentrations, highlighting their potential as antioxidant agents (Saundane et al., 2012).
Molecular Interactions and Docking Studies
Docking Studies and Molecular Interactions
Some studies have also focused on the molecular interactions and potential inhibitory actions of these compounds. Docking studies, for instance, have been used to understand the interaction between the synthesized compounds and target enzymes or receptors. This approach provides insights into the mechanism of action and potential therapeutic applications of these compounds (Purushotham & Poojary, 2018).
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-25-19)16-6-3-9-26-16/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQTHYSKPJHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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